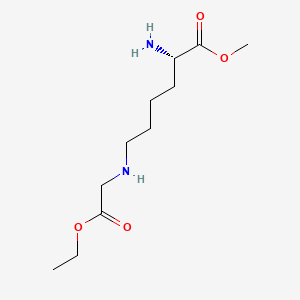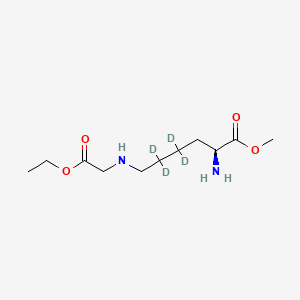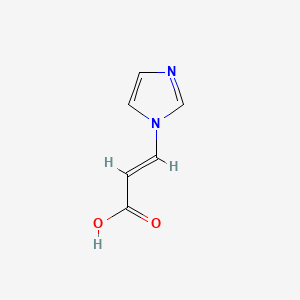
N-(Methyl-d3) Trimetazidine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methyl-d3) Trimetazidine Dihydrochloride: is a deuterated form of trimetazidine, a piperazine derivative. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C15H23D3Cl2N2O3 and a molecular weight of 356.3 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methyl-d3) Trimetazidine Dihydrochloride involves the incorporation of deuterium atoms into the trimetazidine molecule. This is typically achieved through the use of deuterated reagents in the reaction process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Methyl Group: The methyl group in trimetazidine is replaced with a deuterated methyl group using deuterated reagents.
Formation of Piperazine Derivative: The deuterated intermediate is then reacted with a piperazine derivative to form the final compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated reagents are used to achieve the desired level of deuteration.
Automated Synthesis: Automated systems are employed to ensure consistency and efficiency in the synthesis process.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Methyl-d3) Trimetazidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(Methyl-d3) Trimetazidine Dihydrochloride has a wide range of scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Biological Studies: The compound is employed in biological research to investigate cellular processes and metabolic pathways.
Medical Research: It is used in medical research to study the effects of deuterated compounds on biological systems.
Industrial Applications: The compound is utilized in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(Methyl-d3) Trimetazidine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation and promotes glucose metabolism. This helps prevent the acidic conditions that exacerbate ischemic injury . The deuterated form of trimetazidine may exhibit similar mechanisms but with potentially altered pharmacokinetic properties due to the presence of deuterium atoms.
Vergleich Mit ähnlichen Verbindungen
Trimetazidine: The non-deuterated form of the compound, used primarily for the treatment of angina pectoris.
Deuterated Trimetazidine Derivatives: Other deuterated derivatives of trimetazidine with varying degrees of deuteration.
Uniqueness: N-(Methyl-d3) Trimetazidine Dihydrochloride is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool in scientific research, particularly in studies involving isotope effects and metabolic pathways.
Eigenschaften
CAS-Nummer |
1794760-10-3 |
|---|---|
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
283.386 |
IUPAC-Name |
1-(trideuteriomethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i1D3 |
InChI-Schlüssel |
SQQDLCAQLUXIPC-FIBGUPNXSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Synonyme |
1-(Methyl-d3)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


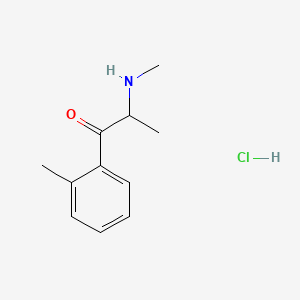
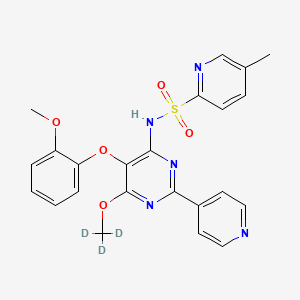
![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
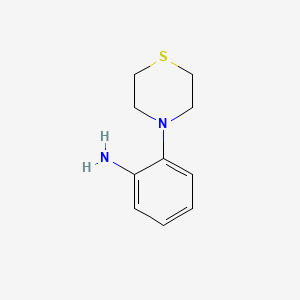
![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)
![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)
